

Application Notes and Protocols: Synthesis and Purification of PRDX3(103-112) Peptide

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Compound of Interest

Compound Name: PRDX3(103-112), human

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Introduction

Peroxiredoxin 3 (PRDX3) is a crucial mitochondrial antioxidant enzyme that plays a significant role in cellular redox homeostasis by detoxifying reactive oxygen species (ROS).[1][2] The specific peptide fragment corresponding to amino acids 103-112 of human PRDX3 has been identified as a marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4] A hyperoxidized form of this peptide, where the cysteine residue is oxidized to sulfonic acid (Cys-SO₃H), is indicative of ferroptotic damage, particularly in chronic liver diseases.[3][4][5][6][7] The availability of synthetic PRDX3(103-112) peptide is therefore essential for studying the mechanisms of ferroptosis and for the development of potential therapeutic interventions.

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the human PRDX3(103-112) peptide.

Peptide Specifications

The target peptide is the 103-112 fragment of human Peroxiredoxin 3.

Parameter	Value	Reference
Sequence	Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile	[3]
One-Letter Code	DFTFVCPTEI	[3]
Molecular Formula	C54H78N10O17S	[3]
Molecular Weight	1171.32 g/mol	[3]
Purity (recommended)	>95% (for biological assays)	N/A
Storage	Store at -20°C to -80°C	N/A

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of PRDX3(103-112)

This protocol describes the manual synthesis of the PRDX3(103-112) peptide using the Fmoc/tBu strategy. This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Materials:

- Fmoc-Ile-Wang resin
- Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol

- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Shake for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling:
 - In a separate tube, dissolve the next Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH) and HBTU in DMF.
 - Add DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the resin.
 - Shake the reaction vessel for 2 hours at room temperature.

- To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr(tBu), Pro, Cys(Trt), Val, Phe, Thr(tBu), Phe, Asp(OtBu)).
- Final Deprotection: After coupling the last amino acid (Fmoc-Asp(OtBu)-OH), perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Add the cold cleavage cocktail to the resin.
 - Gently shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of TFA and combine the filtrates.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether multiple times.
 - Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude PRDX3(103-112) peptide
- RP-HPLC system with a UV detector
- Preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Procedure:

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- **Column Equilibration:** Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- **Peptide Loading:** Inject the dissolved peptide onto the column.
- **Gradient Elution:** Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes.
- **Fraction Collection:** Collect fractions based on the UV absorbance at 220 nm.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Lyophilization:** Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.

III. Characterization

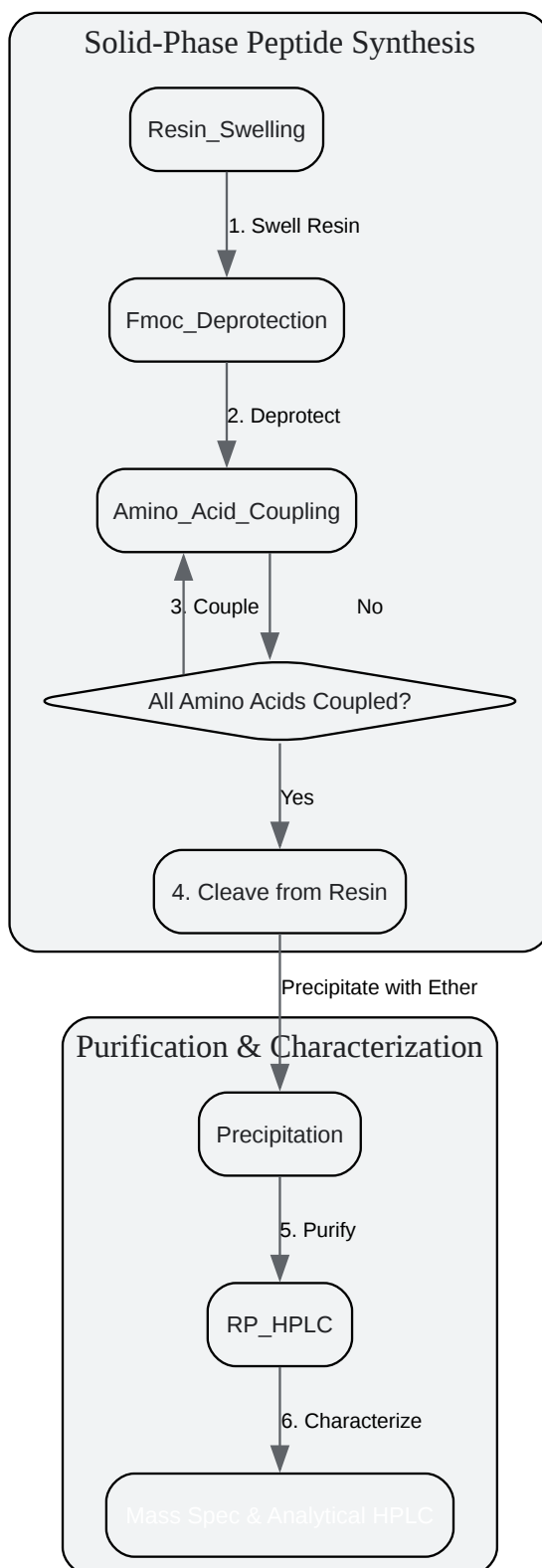
1. **Mass Spectrometry:** The identity of the purified peptide should be confirmed by mass spectrometry to ensure it has the correct molecular weight.

Technique	Expected Result
Electrospray Ionization Mass Spectrometry (ESI-MS)	A major peak corresponding to the theoretical molecular weight of PRDX3(103-112) (1171.32 Da).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)	A prominent signal at the calculated mass of the peptide.

2. Analytical RP-HPLC: The purity of the final peptide product should be assessed by analytical RP-HPLC. The chromatogram should show a single major peak, indicating a high degree of purity.

Diagrams

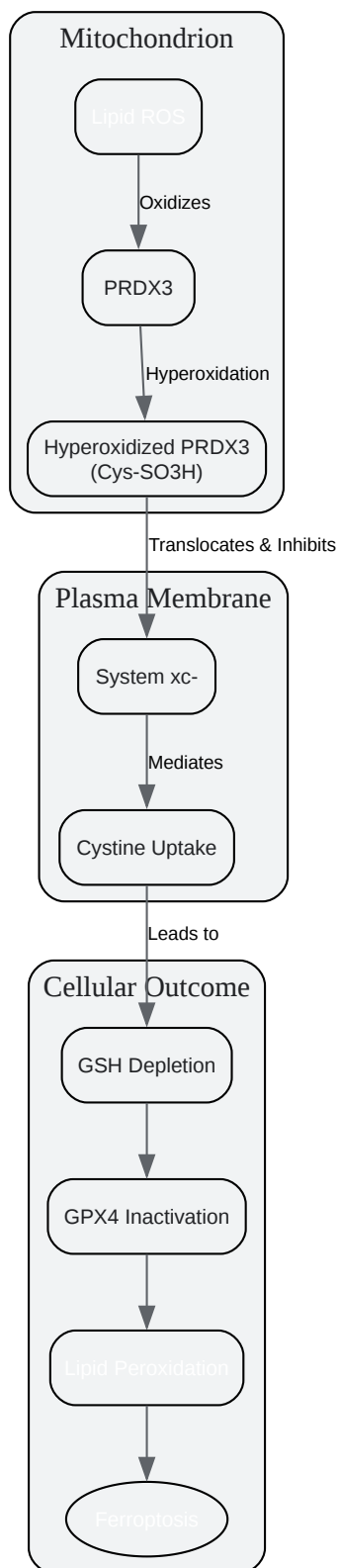
Experimental Workflow



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Caption: Workflow for PRDX3(103-112) peptide synthesis and purification.

PRDX3 in Ferroptosis Signaling



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Caption: Role of PRDX3 hyperoxidation in promoting ferroptosis.

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